N-(4-fluorobenzyl)abieta-8,11,13-trien-18-amine
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Overview
Description
[(4-FLUOROPHENYL)METHYL][(7-ISOPROPYL-1,4A-DIMETHYL-2,3,4,9,10,10A-HEXAHYDROPHENANTHREN-1-YL)METHYL]AMINE is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group and a hexahydrophenanthrene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-FLUOROPHENYL)METHYL][(7-ISOPROPYL-1,4A-DIMETHYL-2,3,4,9,10,10A-HEXAHYDROPHENANTHREN-1-YL)METHYL]AMINE typically involves multi-step organic reactions. One common approach is the alkylation of a phenanthrene derivative with a fluorophenylmethyl halide under basic conditions. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature and pressure, which are crucial for the successful synthesis of this complex molecule .
Chemical Reactions Analysis
Types of Reactions
[(4-FLUOROPHENYL)METHYL][(7-ISOPROPYL-1,4A-DIMETHYL-2,3,4,9,10,10A-HEXAHYDROPHENANTHREN-1-YL)METHYL]AMINE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert ketones or aldehydes into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: LiAlH4, sodium borohydride (NaBH4)
Nucleophiles: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
[(4-FLUOROPHENYL)METHYL][(7-ISOPROPYL-1,4A-DIMETHYL-2,3,4,9,10,10A-HEXAHYDROPHENANTHREN-1-YL)METHYL]AMINE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of [(4-FLUOROPHENYL)METHYL][(7-ISOPROPYL-1,4A-DIMETHYL-2,3,4,9,10,10A-HEXAHYDROPHENANTHREN-1-YL)METHYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the hexahydrophenanthrene moiety can provide structural stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Phenanthrene derivatives: Compounds like 1,2,3,4,4a,9,10,10a-octahydro-1,1,4a-trimethyl-7-(1-methylethyl)-phenanthrene share structural similarities.
Fluorophenyl compounds: Molecules containing the fluorophenyl group, such as 4-fluorobenzylamine, exhibit comparable reactivity.
Uniqueness
[(4-FLUOROPHENYL)METHYL][(7-ISOPROPYL-1,4A-DIMETHYL-2,3,4,9,10,10A-HEXAHYDROPHENANTHREN-1-YL)METHYL]AMINE is unique due to its combination of a fluorophenyl group and a hexahydrophenanthrene moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C27H36FN |
---|---|
Molecular Weight |
393.6 g/mol |
IUPAC Name |
N-[(1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl)methyl]-1-(4-fluorophenyl)methanamine |
InChI |
InChI=1S/C27H36FN/c1-19(2)21-8-12-24-22(16-21)9-13-25-26(3,14-5-15-27(24,25)4)18-29-17-20-6-10-23(28)11-7-20/h6-8,10-12,16,19,25,29H,5,9,13-15,17-18H2,1-4H3 |
InChI Key |
LCFXIWMDHGFFFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CNCC4=CC=C(C=C4)F)C |
Origin of Product |
United States |
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